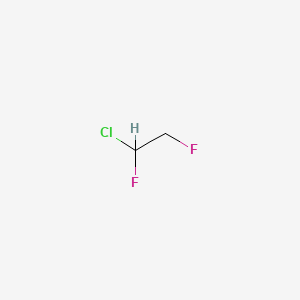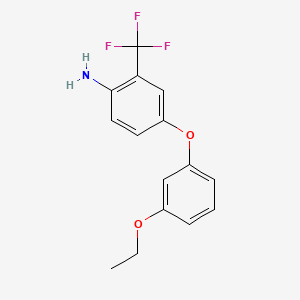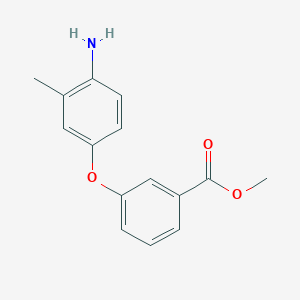
1-クロロ-1,2-ジフルオロエタン
概要
説明
1-Chloro-1,2-difluoroethane (also known as 1,2-dichloro-1,1-difluoroethane or 1,1-difluoro-2-chloroethane) is a colorless, volatile, non-flammable, and non-toxic gas with a sweet odor. It is a halogenated hydrocarbon belonging to the family of chlorofluorocarbons (CFCs). 1-Chloro-1,2-difluoroethane has a wide range of applications in the scientific, industrial, and consumer fields. It is widely used as a refrigerant, aerosol propellant, and solvent.
科学的研究の応用
フッ化ビニリデン製造
1-クロロ-1,2-ジフルオロエタンは、主要なフッ素化モノマーであるフッ化ビニリデン (VDF) の製造に使用されます . VDF を製造する従来の方法には、650 ℃ 以上の温度で 1-クロロ-1,2-ジフルオロエタンを熱分解することが含まれます . しかしながら、最近の研究では、金属フッ化物がこの熱分解を 300~450 ℃ の低温で促進する触媒として作用することが示されています .
触媒脱塩化水素反応
この化合物は、触媒脱塩化水素反応プロセスで使用されます . 例えば、BaClxFy 触媒は、350 ℃ で 1-クロロ-1,2-ジフルオロエタンを脱塩化水素化してフッ化ビニリデンを生成するために使用されてきました . これは、600~700 ℃ の工業的製造温度よりもはるかに低いです .
塩化フッ化バリウムの調製
1-クロロ-1,2-ジフルオロエタンは、塩化フッ化バリウム (BaClxFy) 触媒の調製に使用されます . これらの触媒は、Ba(OH)2 を前駆体とし、NH4F/NH4Cl を F および Cl 源として、室温で固相反応によって調製されます .
冷媒
1-クロロ-1,2-ジフルオロエタンは、HCFC-142b としても知られており、冷媒として使用されます . これは、当初、モントリオール議定書に従って段階的に廃止されていたクロロフルオロカーボン (CFC) を置き換えるために導入されました .
5. 発泡プラスチック製造用発泡剤 HCFC-142b は、発泡プラスチックの製造のための発泡剤として使用されます .
ポリフッ化ビニリデン (PVDF) 用原料
1-クロロ-1,2-ジフルオロエタンは、ポリフッ化ビニリデン (PVDF) を製造するための原料として使用されます . PVDF または共重合体は、耐薬品性、高温安定性、耐酸化性、耐候性、圧電性、誘電性、熱電性などの特性を有しています . したがって、これらは、石油化学、電子および電気分野、およびフッ素系コーティングにおいて広く適用されています .
含フッ素微細化学品の製造
1-クロロ-1,2-ジフルオロエタンは、含フッ素繊維仕上げ剤、フッ素系界面活性剤、有機ケイ素フッ素変性樹脂、その他の含フッ素微細化学品の製造のための原料および重要な中間体です . これらの製品は、熱交換材、冷媒、発泡剤、溶剤、洗浄剤、重合媒体、ポリオレフィンおよびポリウレタン発泡剤、ガス絶縁体、難燃剤として使用できます .
Safety and Hazards
1-Chloro-1,1-difluoroethane is considered hazardous by the OSHA Hazard Communication Standard. It contains gas under pressure and may explode if heated. It may displace oxygen and cause rapid suffocation. It may cause genetic defects and cancer. It may cause drowsiness and dizziness. It harms public health and the environment by destroying ozone in the upper atmosphere .
将来の方向性
HCFC-142b is used as a refrigerant, as a blowing agent for foam plastics production, and as feedstock to make polyvinylidene fluoride (PVDF). It was introduced to replace the chlorofluorocarbons (CFCs) that were initially undergoing a phase-out per the Montreal Protocol, but HCFCs still have a significant ozone-depletion ability. As of the year 2020, HCFC’s are replaced by non-ozone-depleting HFCs within many applications .
作用機序
Target of Action
1-Chloro-1,2-difluoroethane, also known as HCFC-142b, is a man-made compound that belongs to the hydrochlorofluorocarbon (HCFC) family It’s known to interact with the atmosphere when released, contributing significantly to both ozone depletion and global warming .
Mode of Action
It’s known to undergo various chemical reactions in the environment, particularly in the atmosphere . When released, it interacts with other gases and particles in the air, contributing to complex atmospheric processes .
Biochemical Pathways
It’s known to participate in various chemical reactions, especially when it’s released into the atmosphere .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point and critical temperature , suggest that it would volatilize rapidly from water and soil surfaces .
Result of Action
The release of 1-Chloro-1,2-difluoroethane into the environment has significant effects. It contributes to both ozone depletion and global warming . Its release can also lead to the production of other compounds through various chemical reactions .
特性
IUPAC Name |
1-chloro-1,2-difluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF2/c3-2(5)1-4/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVSDUIHNGNMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861882 | |
| Record name | 1-Chloro-1,2-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338-64-7 | |
| Record name | 1-Chloro-1,2-difluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,2-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-1,2-DIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475N9DO93P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-chloro-1,2-difluoroethane exert its toxic effects?
A: This compound exhibits high toxicity through inhalation []. Research suggests its toxicity stems from its metabolism into fluoroacetate within the body []. Fluoroacetate is a known poison that disrupts the citric acid cycle (Krebs cycle) by inhibiting the enzyme aconitase. This inhibition leads to the accumulation of citrate in tissues and serum, ultimately causing severe metabolic dysfunction [].
Q2: What evidence suggests that 1-chloro-1,2-difluoroethane's toxicity is due to fluoroacetate production?
A2: Several lines of evidence support this conclusion:
- Clinical signs: Rats exposed to 1-chloro-1,2-difluoroethane displayed symptoms characteristic of fluoroacetate poisoning, including lethargy, hunched posture, and convulsions [].
- Citrate accumulation: Exposure to the compound caused a significant increase in citrate levels in both serum and heart tissue, a hallmark of fluoroacetate poisoning [].
- Fluoroacetate detection: Analysis of urine from exposed rats confirmed the presence of fluoroacetate []. Additionally, fluorocitrate, a product of fluoroacetate and oxaloacetate, was found in the kidneys of exposed rats [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)

![4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345902.png)
![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)









